Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate ester group at the 2-position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or conformation of the target proteins, thereby affecting their function and the biochemical pathways in which they are involved.
Biochemical Pathways
For instance, some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in different types of cancer cells . This suggests that these compounds may affect pathways involved in cell proliferation and survival.
Result of Action
For instance, it may induce changes in gene expression, disrupt protein function, or alter cellular signaling pathways .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a suitable benzofuran precursor followed by esterification. One common method includes the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols or alkanes.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-methanol or dihydrobenzofuran.
Hydrolysis: Formation of 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Methyl 5-bromo-1-benzofuran-2-carboxylate: Similar structure but lacks the dihydro moiety, which may affect its reactivity and biological activity.
5-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid: The carboxylic acid form, which can be used as a precursor for esterification reactions.
Benzofuran: The parent compound, which serves as a core structure for various derivatives with diverse biological activities.
Properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTZTTWQSQRVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1463457-51-3 |
Source
|
Record name | methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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